molecular formula C13H14ClN3 B2728251 N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine CAS No. 1215921-20-2

N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine

Cat. No.: B2728251
CAS No.: 1215921-20-2
M. Wt: 247.73
InChI Key: KKRWOZMSAZEQDC-UHFFFAOYSA-N
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Description

N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorobenzyl group attached to a pyridine ring, which is further substituted with a methyl group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on an aromatic ring. For instance, the reaction of 4-chlorobenzyl chloride with 3-methylpyridine-2,5-diamine under basic conditions can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-N-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-9-6-12(15)8-17-13(9)16-7-10-2-4-11(14)5-3-10/h2-6,8H,7,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRWOZMSAZEQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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